molecular formula C21H15ClFN3O2S2 B2670847 N-(5-chloro-2-methylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260622-20-5

N-(5-chloro-2-methylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2670847
CAS RN: 1260622-20-5
M. Wt: 459.94
InChI Key: NMOYPYQIYCEZHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H15ClFN3O2S2 and its molecular weight is 459.94. The purity is usually 95%.
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Scientific Research Applications

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

N-(5-chloro-2-methylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide and its analogues have been explored for their potential as dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors. The significance of these compounds lies in their ability to inhibit two key enzymes involved in nucleotide synthesis, making them potent candidates for cancer therapy. The study by Gangjee et al. (2008) highlighted a compound exhibiting the most potent dual inhibitory activity against human TS and DHFR known to that date, with nonclassical analogues showing moderate potency against human TS (Gangjee, Qiu, Li, & Kisliuk, 2008).

Molecular Structure and Hydrogen Bond Analysis

Structural analyses of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have been conducted, revealing insights into their conformation and intermolecular hydrogen bonding. Such studies are essential for understanding the bioactivity of these compounds. The research by Subasri et al. (2016) demonstrated the folded conformation of these molecules, stabilized by intramolecular hydrogen bonds, providing a basis for designing more effective drug molecules (Subasri, Timiri, Sinha Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).

Antitumor Activity

Research has extended into the synthesis of new derivatives and evaluating their antitumor activities. Hafez and El-Gazzar (2017) synthesized a series of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives, demonstrating potent anticancer activity against several human cancer cell lines, comparable to doxorubicin. This showcases the potential of these compounds in developing new cancer treatments (Hafez & El-Gazzar, 2017).

Antiviral Potency Against SARS-CoV-2

The COVID-19 pandemic has necessitated the search for effective antiviral compounds. A study by Mary et al. (2020) investigated the antiviral potency of a similar molecule against SARS-CoV-2, showing promising results. Through quantum chemical insight and molecular docking studies, the compound demonstrated potential as an antiviral agent against COVID-19, adding a new dimension to its applications (Mary, Siddique, Pradhan, Jayaprakash, & James, 2020).

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFN3O2S2/c1-12-6-7-13(22)10-16(12)24-18(27)11-30-21-25-15-8-9-29-19(15)20(28)26(21)17-5-3-2-4-14(17)23/h2-10H,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMOYPYQIYCEZHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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